7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that integrates a furan ring and a triazolo-pyrimidine core, contributing to its potential pharmacological properties. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be approached through various methods:
The molecular structure of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be described as follows:
The structural data can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms in the molecule.
The compound's chemical reactivity is influenced by its functional groups:
The mechanism of action for compounds like 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid often involves:
Data from molecular docking studies can provide insights into how this compound binds to specific targets within biological systems.
The physical and chemical properties of 7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include:
Characterization techniques such as Differential Scanning Calorimetry (DSC) can be employed to determine thermal properties.
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific applications:
The [1,2,4]triazolo[1,5-a]pyrimidine system exhibits remarkable molecular recognition properties due to its balanced amphotericity. The pyrimidine ring provides a π-deficient domain capable of π-π stacking interactions with aromatic protein residues, while the triazole moiety offers both hydrogen bond acceptance (via N1 and N4) and donation (via N2-H) capabilities. This dual functionality enables simultaneous engagement with complementary residues in enzyme binding pockets. For example, the triazolo[1,5-a]pyrimidine core in pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives acts as a potent adenosine receptor antagonist due to its ability to mimic purine geometry while providing enhanced metabolic stability [4] [6].
Table 1: Bioactive Triazolo[1,5-a]Pyrimidine Derivatives and Their Therapeutic Applications
Compound Class | Key Substitutions | Biological Activity | Target |
---|---|---|---|
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | 7-(4-Nitrophenyl), 9-Aryl | Adenosine receptor antagonism (IC₅₀ = 2-15 nM) | A₃ adenosine receptor |
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | 5-Carboxylic acid | Antimicrobial precursor | Bacterial enzymes |
Triazolo[1,5-c]pyrimidine | Axl kinase inhibition | Anticancer activity (IC₅₀ < 100 nM) | Tyrosine kinase receptors |
The planarity of the fused ring system facilitates deep penetration into protein binding clefts, particularly in kinases and GPCRs where the scaffold often occupies the adenine-binding pocket. This binding mode was validated in crystallographic studies of A₃ adenosine receptor complexes, where the triazolo[1,5-a]pyrimidine core formed critical hydrogen bonds with Asn250⁶·⁵⁰ and backbone atoms of transmembrane helix 6 [6]. Additionally, the scaffold's metabolic stability exceeds that of purine nucleosides due to resistance to adenosine deaminase-mediated deamination, making it invaluable for developing orally bioavailable therapeutics targeting purinergic pathways [6].
Strategic substitution at the C2 and C7 positions profoundly influences the physicochemical and pharmacological profiles of triazolo[1,5-a]pyrimidine derivatives. The 2-methyl group, as present in our target compound, serves multiple functions: steric blockade of metabolic sites (particularly CYP450-mediated oxidation), enhancement of lipophilicity (log P increase ≈ 0.5-0.7), and induction of torsional restriction that minimizes conformational entropy loss upon target binding. These effects collectively improve metabolic stability and membrane permeability compared to unsubstituted analogs [3] [4].
The 7-(2-furyl) moiety introduces distinctive electronic and steric properties:
Table 2: Influence of C7 Substituents on Physicochemical Properties and Bioactivity
C7 Substituent | Log D₇.₄ | A₃AR Kᵢ (nM) | H-Bond Acceptors | π-Stacking Potential |
---|---|---|---|---|
Phenyl | 1.95 ± 0.12 | 18 ± 3 | 0 | High |
2-Furyl | 1.62 ± 0.15 | 9 ± 2 | 1 | Moderate |
2-Thienyl | 2.10 ± 0.18 | 14 ± 3 | 0 | Moderate |
Cyclohexyl | 2.85 ± 0.20 | >1000 | 0 | Low |
The 2-furyl group's bioisosteric relationship with phenyl and thienyl rings allows optimization of steric bulk and electronic properties. In adenosine receptor antagonists, 7-(2-furyl) substitution enhances subtype selectivity for A₃ receptors due to complementary interactions with a secondary hydrophobic subpocket lined by Leu90³·³³ and Trp243ᴱᴸ² [4] [6]. Additionally, the furan oxygen participates in water-mediated hydrogen bonding networks that improve binding kinetics (kₒₙ ≈ 5 × 10⁵ M⁻¹s⁻¹) compared to purely hydrophobic substituents [4].
The 5-carboxylic acid group transforms the triazolo[1,5-a]pyrimidine scaffold into a multifunctional pharmacophore element capable of both ionic and directional interactions. This moiety exhibits pH-dependent ionization (pKₐ ≈ 3.8-4.2), existing predominantly as a carboxylate anion under physiological conditions. The charged species engages in strong salt bridges with basic residues (Arg, Lys) in target proteins, with binding energies contributing 3-5 kcal/mol to complex stability [3] [7].
Structural analogs like 7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 34102-76-6) demonstrate the significance of this functionalization. The β-keto acid moiety in this analog enables enolization that facilitates bidentate coordination to metal ions (Mg²⁺, Zn²⁺) in enzyme active sites, a feature exploited in inhibitors of metalloproteinases and histone deacetylases [3]. Additionally, the carboxylic acid serves as a synthetic handle for prodrug development through esterification or amide formation, improving membrane permeability while maintaining target engagement through intracellular hydrolysis [3].
Table 3: Hydrogen Bonding Analysis of Carboxylic Acid Derivatives in Protein-Ligand Complexes
Compound | Protein Target | H-Bond Distances (Å) | Interacting Residues | Binding Energy Contribution (kcal/mol) |
---|---|---|---|---|
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Dihydroorotate dehydrogenase | 2.65 (O···H-N), 2.82 (O···H-N) | Arg136, Asn168 | -4.8 |
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine | A₃ adenosine receptor | 2.71 (O···H-N) | Asn250⁶·⁵⁰ | -3.2 |
7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (predicted) | Kinase domain | 2.58 (O···H-N), 2.93 (O-H···O=C) | Lys72, Asp184 | -5.1 |
The carboxylic acid group also enables crystal engineering through predictable hydrogen bonding motifs. In the solid state, these compounds frequently form dimeric pairs via cyclic R₂²(8) hydrogen bonding between acid groups (O···O distance ≈ 2.65 Å), or infinite chains through acid-carboxamide interactions. This propensity facilitates co-crystallization with target proteins, making carboxylic acid-functionalized derivatives valuable tools for structural biology [3]. The presence of the 5-carboxylic acid in our target compound positions it as a promising lead for fragment-based drug discovery against targets requiring charged recognition elements, particularly kinases and GPCRs with solvent-exposed basic residues.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7